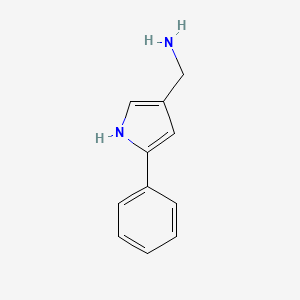
(5-Phenyl-1H-pyrrol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenyl-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1H-pyrrol-3-yl)methanamine typically involves the formation of the pyrrole ring followed by the introduction of the phenyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-fluoro acetophenone with a bromination reagent can yield 2-fluoro-alpha-bromoacetophenone, which can then react with malononitrile to form a pyrrole intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, dechlorination, and other steps to refine the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Phenyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ethyl acetate, and catalytic agents for hydrogenation and dechlorination . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reduction can yield 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Applications De Recherche Scientifique
(5-Phenyl-1H-pyrrol-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Phenyl-1H-pyrrol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the pyrrole ring can facilitate binding to specific sites, influencing biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine: A potent potassium-competitive acid blocker used in the treatment of acid-related diseases.
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
(5-Phenyl-1H-pyrrol-3-yl)methanamine is unique due to its specific structure, which combines a phenyl group with a pyrrole ring and a methanamine moiety. This combination can result in distinct chemical properties and biological activities, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(5-phenyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8,13H,7,12H2 |
Clé InChI |
LSPUQHZTEYBOIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CN2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


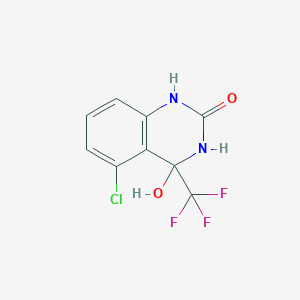
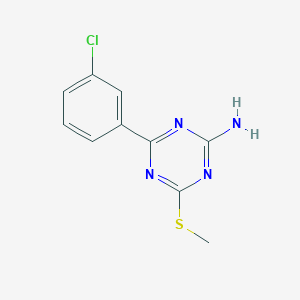
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
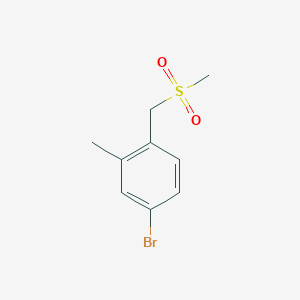

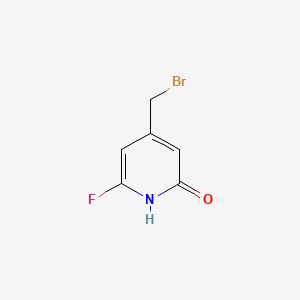
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
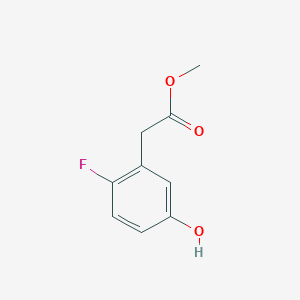
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
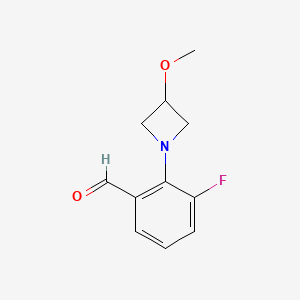
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
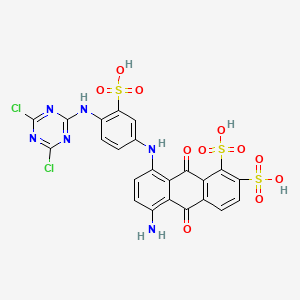
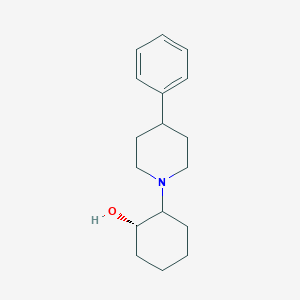
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
